REACTION_CXSMILES
|
Cl[CH2:2]Cl.[C:4]([O:7][OH:8])(=[O:6])[CH3:5].[CH3:9][OH:10]>>[O-:7][OH:8].[C:9]([O:7][C:4](=[O:6])[CH3:5])(=[O:10])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
peracetic acid
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
solution
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A portion of the beads produced (20 g)
|
Name
|
|
Type
|
product
|
Smiles
|
[O-]O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 31% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[CH2:2]Cl.[C:4]([O:7][OH:8])(=[O:6])[CH3:5].[CH3:9][OH:10]>>[O-:7][OH:8].[C:9]([O:7][C:4](=[O:6])[CH3:5])(=[O:10])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
peracetic acid
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
solution
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A portion of the beads produced (20 g)
|
Name
|
|
Type
|
product
|
Smiles
|
[O-]O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 31% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |